2-amino-4-(2-furyl)-6-phenylnicotinonitrile
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Overview
Description
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a furan ring, a phenyl group, and an amino group attached to a nicotinonitrile core. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. One efficient method involves using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of environmentally friendly solvents and catalysts, such as tetrabutyl ammonium bromide, is preferred to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile involves its interaction with specific molecular targets. For instance, it acts as an antagonist to the A2A adenosine receptor, which plays a role in various physiological processes . The compound’s structure allows it to bind to the receptor, inhibiting its activity and thereby exerting its effects.
Comparison with Similar Compounds
- 2-Amino-6-furan-2-yl-4-substituted-nicotinonitriles
- 2-Amino-6-methyl-4-phenyl-nicotinonitrile
- 2-Amino-4-(5-methyl-furan-2-yl)-6-phenyl-nicotinonitrile
Comparison: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNSGUUFOFSFEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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